molecular formula C12H15NO3 B6145332 tert-butyl 4-carbamoylbenzoate CAS No. 1307310-12-8

tert-butyl 4-carbamoylbenzoate

Cat. No.: B6145332
CAS No.: 1307310-12-8
M. Wt: 221.3
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Description

tert-Butyl 4-carbamoylbenzoate is a chemical building block of interest in organic and medicinal chemistry research. This compound features a benzoic acid scaffold that is substituted with a carboxamide group at the para position and protected with a tert-butyl ester. This specific arrangement of functional groups makes it a versatile intermediate in synthetic chemistry . The tert-butyl ester group acts as a common protecting group for carboxylic acids, stable under a variety of reaction conditions yet readily removed under mild acidic conditions to reveal the free acid . The 4-carbamoyl moiety can serve as a key functional handle for further chemical modifications or as a critical structural element in target molecules. Its structure is closely related to other documented tert-butyl benzoate esters used in research applications . Primary Research Applications: Pharmaceutical Intermediate: This compound serves as a potential synthetic precursor in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. Similar tert-butyl carbamate and benzoate derivatives are extensively used in the synthesis of complex molecules, such as the antiepileptic drug Lacosamide, demonstrating the utility of this class of compounds in drug discovery and process chemistry . Agrochemical and Specialty Chemical Synthesis: The structure of this compound makes it a candidate for use in the synthesis of compounds for agrochemical research (e.g., herbicides, pesticides) and other specialty chemicals, including dyes and polymers . Building Block for Complex Molecules: Researchers can utilize this compound as a starting material for constructing more complex molecular architectures. It can undergo a variety of transformations, including ester deprotection, amide bond formation, and reactions targeting the aromatic ring, to generate a diverse array of derivatives for screening and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

CAS No.

1307310-12-8

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimizations for Tert Butyl 4 Carbamoylbenzoate

Classical Esterification and Amidation Routes to tert-butyl 4-carbamoylbenzoate

Traditional methods for synthesizing this compound typically involve the formation of the ester and amide functionalities through well-established chemical transformations. These routes can be categorized into direct synthesis and multi-step pathways.

Direct synthesis aims to form the target molecule in a single step from readily available starting materials. One conceptual approach would be the direct reaction between 4-carbamoylbenzoic acid and a tert-butylating agent. However, the reactivity of the carboxylic acid and the steric hindrance of the tert-butyl group present challenges.

A common method for the formation of tert-butyl esters is the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst like concentrated sulfuric acid. thieme.de However, the application of this method to substrates with other reactive functional groups, like the amide in 4-carbamoylbenzoic acid, requires careful control of reaction conditions to avoid side reactions.

Multi-step syntheses provide greater control over the introduction of each functional group, often leading to higher yields and purity. A common strategy begins with a more readily available starting material, such as 4-methylbenzoic acid.

A representative multi-step synthesis is outlined below:

Chlorination: 4-Methylbenzoic acid can be chlorinated at the methyl group using chlorine gas under irradiation to produce 4-(chloromethyl)benzoic acid. google.com

Acyl Chloride Formation: The resulting 4-(chloromethyl)benzoic acid is then treated with a chlorinating agent, such as thionyl chloride, to form 4-(chloromethyl)benzoyl chloride. google.com

Esterification: The acyl chloride is subsequently reacted with potassium tert-butoxide to yield tert-butyl 4-(chloromethyl)benzoate. google.com

Amidation: The final step would involve the conversion of the chloromethyl group to a carbamoyl (B1232498) group. This can be conceptually achieved through nucleophilic substitution with an appropriate nitrogen source, followed by hydrolysis or other transformations.

An alternative multi-step approach could start from p-tert-butyltoluene. This can be oxidized to p-tert-butylbenzoic acid using a catalyst such as cobalt acetylacetonate(II). researchgate.net The carboxylic acid can then be converted to the corresponding amide.

Another pathway involves the use of protecting groups. For instance, a starting material with a protected amine can undergo esterification, followed by deprotection and subsequent reaction to form the carbamoyl group.

The following table summarizes a selection of reactants and conditions for key transformations in multi-step syntheses.

StepReactantsReagents & ConditionsProduct
Acyl Chloride Formation4-(chloromethyl)benzoic acidThionyl chloride, -10 to 10 °C4-(chloromethyl)benzoyl chloride
Esterification4-(chloromethyl)benzoyl chloridePotassium tert-butoxide, stirring at room temperaturetert-butyl 4-(chloromethyl)benzoate
Oxidationp-tert-butyltolueneCobalt acetylacetonate(II), hydrogen peroxidep-tert-butylbenzoic acid

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of precursors to this compound, various catalytic systems have been explored.

For example, the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, a key intermediate, can be efficiently catalyzed by cobalt(II) acetylacetonate (B107027). researchgate.net This method provides high conversion and yield under optimized conditions. researchgate.net Another catalytic system for a similar transformation utilizes Ti-HMS (titanium-grafted hexagonal mesoporous silica) with tert-butylhydroperoxide as the oxidant. researchgate.net

The esterification step itself can also be catalyzed. The use of titanium sulfate (B86663) as a catalyst for the reaction between p-tert-butylbenzoic acid and methanol (B129727) to form the methyl ester has been reported. google.com While this produces a methyl ester, similar catalytic principles could be adapted for the synthesis of the tert-butyl ester.

The following table highlights some catalytic methods relevant to the synthesis of precursors.

ReactionCatalystOxidant/Co-reactantKey FindingReference
Oxidation of p-tert-butyltolueneCobalt acetylacetonate(II)Hydrogen PeroxideHigh conversion (97.66%) and yield (89.20%) of p-tert-butylbenzoic acid. researchgate.net
Oxidation of 4-tert-butyltolueneTi-HMStert-butylhydroperoxideGrafted-Ti HMS samples show high activity. researchgate.net
Esterification of p-tert-butylbenzoic acidTitanium sulfateMethanolEfficient synthesis of methyl p-tert-butylbenzoate. google.com

A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. Reactions conducted under microwave irradiation often proceed much faster and can sometimes be performed in greener solvents like water or even under solvent-free conditions. nih.govresearchgate.net

For instance, a highly eco-friendly aqueous approach has been utilized for the formation of carbon-carbon bonds by reacting nitroimidazoles with carbon nucleophiles under microwave irradiation. nih.gov While not directly applied to this compound, this demonstrates the potential of microwave synthesis in aqueous media for related heterocyclic compounds. nih.govresearchgate.net

Protocols that reduce waste often involve atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product. Catalytic methods, by their nature, contribute to waste reduction as the catalyst is used in small amounts and can often be recycled.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

When a molecule contains multiple reactive sites, as is the case with intermediates in the synthesis of this compound, chemo- and regioselectivity become critical considerations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a molecule containing both a carboxylic acid and an amide group, a reagent might be chosen to selectively react with the carboxylic acid while leaving the amide untouched. The use of coupling reagents like EDCI and HOBt for the condensation of a carboxylic acid with an amine is a common strategy to achieve this selectivity. researchgate.net

Regioselectivity is the preference for a reaction to occur at one position over another. In the synthesis of this compound, this is particularly relevant when starting with a substituted benzene (B151609) ring. For instance, during the Friedel-Crafts acylation of toluene, the use of cobalt(II) acetylacetonate as a catalyst can lead to regioselective C-4 acylation. researchgate.net

In the context of synthesizing this compound, ensuring the tert-butylation occurs at the carboxylic acid and not the amide nitrogen is a key chemoselective challenge. Similarly, if starting from a monosubstituted benzene derivative, directing subsequent substitutions to the para position is a crucial regioselective step. The choice of reagents, catalysts, and reaction conditions all play a vital role in controlling these outcomes.

Purification and Isolation Techniques Relevant to Synthetic Research on this compound

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. Given the compound's structure, which features a tert-butyl ester and a primary amide on a benzene ring, standard laboratory techniques such as extraction, column chromatography, and crystallization are highly relevant. While specific literature detailing the purification of this compound is sparse, the methodologies applied to structurally analogous compounds provide a clear and scientifically sound basis for its isolation.

Liquid-Liquid Extraction and Aqueous Washing

Following the quenching of a reaction, the initial workup procedure typically involves liquid-liquid extraction to separate the desired product from the aqueous phase. An organic solvent in which the target compound is soluble, such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297), or diethyl ether, is used. This organic layer is then washed sequentially with various aqueous solutions to remove specific types of impurities. For a compound like this compound, this process would effectively remove water-soluble reagents and salts. An alkaline wash, for instance with aqueous sodium hydroxide (B78521) or sodium bicarbonate, can remove acidic by-products. orgsyn.orgnih.gov A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic phase before drying.

Column Chromatography

Flash column chromatography is a primary method for purifying compounds of intermediate polarity, such as this compound. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). nih.gov The crude product is loaded onto the top of a silica gel column, and the eluent is passed through, carrying the separated components with it. For tert-butyl esters and aromatic amides, a common mobile phase consists of a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is optimized to achieve effective separation, with fractions being collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

The table below details chromatographic conditions used for the purification of various related tert-butyl carbamate (B1207046) and benzoate (B1203000) derivatives, illustrating typical parameters that would be adapted for this compound.

Table 1: Examples of Column Chromatography Parameters for Related Compounds

Compound NameStationary PhaseMobile Phase (Eluent)Reference
tert-Butyl 2-(4-fluorobenzamido)phenylcarbamateSilica GelPetroleum ether/Ethyl acetate (80:20, v/v) nih.gov
tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamateSilica GelPetroleum ether/Ethyl acetate (70:30, v/v) nih.gov
rac-tert-Butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylateFlash Silica GelPetroleum ether/Diethyl ether (80:20) mdpi.com
Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoateSilica GelNot specified, but TLC used 25% EtOAc in hexanes orgsyn.org
tert-Butyl 4-(4-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylateSilica GelEthyl acetate/Petroleum ether (6%) rsc.org

Crystallization and Solid Isolation

Crystallization is a powerful technique for obtaining highly pure solid compounds. This process involves dissolving the crude material in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The selection of the crystallization solvent is crucial. For compounds similar to this compound, solvent systems like benzene-hexane have been used effectively. orgsyn.org

Alternatively, a technique known as slurrying can be employed. The crude solid is stirred (slurried) in a solvent or solvent system in which it has low solubility. orgsyn.org This process washes the surface of the solid particles, dissolving more soluble impurities without dissolving the bulk of the product, which can then be collected by filtration. Following isolation by filtration, the purified solid is typically dried under reduced pressure to remove any remaining solvent. orgsyn.org

The following table summarizes crystallization and solid isolation techniques used for compounds with similar functional groups.

Table 2: Examples of Crystallization and Solid Isolation Techniques

Compound NameTechniqueSolvent SystemResultReference
t-Butyl carbamateRecrystallizationBenzene-hexane or Benzene-ligroin (1:1)Purified solid, m.p. 107–109 °C orgsyn.org
tert-Butyl phenyl(phenylsulfonyl)methylcarbamateSlurryingHexane/Dichloromethane (150/15 mL)White solid, 80% yield after filtration orgsyn.org
(3-(Benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutyl)dimethylsulfonium iodidePrecipitationMethyl iodide solution precipitated with heptanePrecipitated solid collected by filtration mdpi.com

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Carbamoylbenzoate

Hydrolytic Stability and Ester Cleavage Reactions of tert-butyl 4-carbamoylbenzoate

The ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases, leading to the cleavage of the ester bond.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the tert-butyl ester of 4-carbamoylbenzoate undergoes hydrolysis through a mechanism distinct from that of simpler alkyl esters. bham.ac.uk The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.orgyoutube.com However, due to the stability of the tertiary carbocation that can be formed, the reaction proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.uk This involves the cleavage of the bond between the tert-butyl group and the oxygen atom, forming a stable tert-butyl cation and 4-carbamoylbenzoic acid. acsgcipr.orgresearchgate.net The tert-butyl cation is then neutralized by a nucleophile, typically by losing a proton to form isobutylene. acsgcipr.org

A variety of acids can be employed to facilitate this cleavage, including trifluoroacetic acid, formic acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid can be critical for selective deprotection in the presence of other acid-sensitive groups. acsgcipr.org For instance, p-toluenesulfonic acid can selectively remove a tert-butyl ester in the presence of a benzyloxycarbonyl group. acsgcipr.org

Base-Mediated Saponification Pathways

The base-mediated hydrolysis, or saponification, of esters is a widely studied reaction. arkat-usa.org Generally, this reaction is effectively irreversible because the final product is a carboxylate salt, which is not susceptible to nucleophilic attack. bham.ac.uk However, tert-butyl esters are notably stable under basic conditions and are resistant to saponification. arkat-usa.org This stability makes the tert-butyl group a useful protecting group for carboxylic acids in organic synthesis when basic conditions are required for other transformations in the molecule. acsgcipr.orgarkat-usa.org

While standard saponification conditions are often ineffective, specialized methods have been developed for the cleavage of hindered esters like tert-butyl esters. These can include the use of strong bases in non-aqueous solvents or the use of crown ethers to enhance the reactivity of the hydroxide (B78521) ion. arkat-usa.org

Amide Functional Group Transformations in this compound

The primary amide functional group in this compound is a site for various chemical transformations, allowing for the synthesis of a range of derivatives.

Derivatization Reactions of the Carbamoyl (B1232498) Moiety

The carbamoyl moiety, being a primary amide, can undergo a variety of derivatization reactions. These reactions can include hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, although this is generally less facile than ester hydrolysis. The amide nitrogen can also be alkylated or acylated under appropriate conditions.

Rearrangement Reactions Involving the Amide

A significant rearrangement reaction for primary amides is the Hofmann rearrangement. wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.com This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine, with the loss of carbon dioxide. wikipedia.orgyoutube.com In the case of this compound, this reaction would lead to the formation of tert-butyl 4-aminobenzoate. The intermediate isocyanate can also be trapped by alcohols, such as tert-butyl alcohol, to yield a tert-butoxycarbonyl (Boc)-protected amine. wikipedia.org

Aromatic Ring Reactivity and Substitution Patterns of this compound

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is influenced by the electronic properties of its two substituents: the tert-butoxycarbonyl group and the carbamoyl group.

Electrophilic aromatic substitution (EAS) reactions are fundamental for modifying aromatic rings. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. libretexts.org

The tert-butyl group of the ester is generally considered to be a weakly activating, ortho-para director due to inductive effects and hyperconjugation. stackexchange.comucalgary.ca However, its large steric bulk significantly hinders substitution at the ortho positions, favoring the para position. libretexts.orgucalgary.ca

Conversely, the carbamoyl group (-CONH2) is a deactivating group and a meta-director. This is due to the electron-withdrawing resonance effect of the carbonyl group, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions.

Table of Substitution Effects:

SubstituentElectronic EffectDirecting InfluenceSteric Hindrance
-COOC(CH3)3Weakly Activating (Inductive)Ortho, ParaHigh at Ortho
-CONH2Deactivating (Resonance)MetaLow

Redox Chemistry Pertaining to this compound

No specific studies on the redox chemistry of this compound were identified in the comprehensive literature search. The electrochemical behavior, including oxidation and reduction potentials, of this specific molecule has not been characterized. While research exists on the electrochemical properties of related compounds, such as derivatives of 4-carbamoylbenzoic acid and other tert-butyl esters, this data cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the combined functional groups.

To understand the redox chemistry of this compound, dedicated electrochemical studies, such as cyclic voltammetry, would be necessary. These investigations would determine the potentials at which the molecule undergoes oxidation and reduction, providing insight into its stability and potential role in electron transfer reactions. Computational studies could also offer theoretical predictions of its redox potentials.

Investigations into Reaction Kinetics and Thermodynamics of this compound

Similarly, a thorough search of scientific databases yielded no specific experimental data or detailed computational studies on the reaction kinetics and thermodynamics of this compound. This includes the absence of determined rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions directly involving this compound, for instance, its synthesis or hydrolysis.

While general principles of ester and amide reactivity are well-established, specific kinetic and thermodynamic data for this compound are essential for predicting its behavior in chemical processes, optimizing reaction conditions, and understanding its stability. For example, kinetic studies on its hydrolysis would quantify its stability in aqueous environments, a critical parameter for its handling and storage. Thermodynamic studies would provide foundational data on its formation and decomposition, crucial for process development and safety assessments.

Advanced Spectroscopic and Computational Investigations of Tert Butyl 4 Carbamoylbenzoate

Elucidation of Molecular Structure and Conformation using Advanced NMR Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the definitive structural elucidation of organic molecules like tert-butyl 4-carbamoylbenzoate. Beyond simple one-dimensional spectra, two-dimensional (2D) techniques and solid-state NMR provide a comprehensive understanding of its molecular framework and spatial arrangement.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the connectivity within the molecule.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is crucial for assigning the carbons of the benzene ring and the tert-butyl group by linking them to their known proton signals.

Technique Purpose Expected Correlations for this compound
COSY Shows ¹H-¹H couplingsCorrelations between adjacent aromatic protons.
HSQC Shows direct ¹H-¹³C correlations (one bond)- Aromatic C-H bonds.- tert-butyl C-H bonds.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)- tert-butyl protons to ester carbonyl carbon.- Aromatic protons to ester and carbamoyl (B1232498) carbonyl carbons.- Aromatic protons to neighboring aromatic carbons.

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and packing in the crystalline form. Different crystalline forms of a compound, known as polymorphs, can have distinct physical properties. Cross-polarization/magic-angle spinning (CP/MAS) is a common ssNMR technique used for this purpose. nih.gov The ¹³C CP/MAS spectra of different polymorphs of a compound will typically show differences in chemical shifts and peak multiplicities, reflecting the different local electronic environments and molecular conformations in each crystal lattice. nih.gov For this compound, ssNMR could be used to identify and characterize any existing polymorphs, which is critical for understanding its solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amide (carbamoyl group) would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the ester group would be observed around 1715-1730 cm⁻¹, while the amide C=O stretch (Amide I band) would appear at a lower frequency, typically 1680-1630 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amide would also have characteristic absorptions. Aromatic C-H and C=C stretching vibrations would be seen in their respective expected regions.

Raman spectroscopy provides complementary information. While the C=O stretching vibrations are strong in the IR spectrum, C=C bonds of the aromatic ring and the symmetric vibrations of the tert-butyl group often give rise to strong signals in the Raman spectrum.

The positions and shapes of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding is expected between the amide protons and the carbonyl oxygen of the carbamoyl group of neighboring molecules. This would lead to a broadening and shifting of these bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent.

Mass Spectrometric Approaches for Mechanistic Insights and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₁₅NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information.

X-ray Crystallography of this compound and Co-Crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

A thorough search of crystallographic databases reveals no publicly available crystal structure for the parent compound, this compound. However, the crystal structures of other molecules containing tert-butyl carbamate (B1207046) moieties have been reported, offering insights into the likely solid-state conformation. nih.gov For instance, in the structure of tert-Butyl N-[2-[N-(N, N'-dicyclohexylureidocarbonylethyl)carbamoyl]prop-2-yl]carbamate, the carbamate group participates in hydrogen bonding, which is a key factor in its molecular packing. nih.gov

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. Should co-crystals of this compound be prepared, for example with pharmaceutically acceptable co-formers, X-ray diffraction would be essential to characterize the new solid phase and understand the intermolecular interactions, such as hydrogen bonds, that stabilize the co-crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1280
Z4
Density (calculated) (g/cm³)1.150
R-factor< 0.05

This table is illustrative and represents typical data obtained from an X-ray crystallography experiment.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the behavior of this compound at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations for this compound would allow for the determination of its most stable conformation and the analysis of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO is crucial for understanding the molecule's electronic properties and reactivity.

Furthermore, DFT can be used to calculate various molecular descriptors that provide insights into the molecule's behavior. These can include electrostatic potential maps, which indicate regions of positive and negative charge, and atomic charges, which can help in predicting sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical Value
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.6
Dipole Moment (Debye)3.5

This table is illustrative and represents typical data obtained from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a detailed understanding of its conformational flexibility in different environments, such as in solution or in a biological system. arxiv.org

By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can explore its conformational landscape and identify the most populated and energetically favorable conformations. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity.

In silico screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net If this compound were to be investigated for potential biological activity, molecular docking could be used to screen it against a library of protein structures to identify potential binding partners. researchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The results of these simulations can prioritize which protein targets should be investigated experimentally, thereby accelerating the drug discovery process.

Table 3: Hypothetical Molecular Docking Results for this compound against a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase 1-7.5Lys72, Glu91, Leu148
Hypothetical Protease 2-6.8Asp25, Gly27, Val82

This table is illustrative and represents typical data obtained from molecular docking studies.

Applications of Tert Butyl 4 Carbamoylbenzoate in Advanced Chemical Synthesis and Materials Science Non Human/non Clinical

Role of tert-butyl 4-carbamoylbenzoate as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of this compound, featuring both a carbamoyl (B1232498) group and a tert-butyl ester, suggests its potential as a versatile intermediate in organic synthesis. The tert-butyl ester can serve as a protecting group for the carboxylic acid, allowing for selective reactions at the carbamoyl moiety, or vice versa.

Precursor in the Synthesis of Heterocyclic Compounds

One can surmise that the carbamoyl group of this compound could be dehydrated to a nitrile, a common precursor for triazoles and other nitrogen-containing heterocycles. For example, the synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine (B6355638) carboxylates has been demonstrated using related starting materials, highlighting the utility of the benzoate (B1203000) scaffold in constructing complex heterocyclic frameworks. nih.gov

Building Block for Complex Natural Products or Advanced Scaffolds

The rigid aromatic core of this compound makes it a potential building block for more complex molecular architectures. The tert-butyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

In the synthesis of complex molecules, protecting group strategy is crucial. The tert-butyl group can be removed under acidic conditions, which allows for orthogonal deprotection schemes if other acid-labile or base-labile protecting groups are present in the molecule. This strategic placement of a protected carboxylic acid allows for the sequential construction of complex scaffolds. For example, in the synthesis of a key intermediate for certain antibacterial agents, a related piperidine-based structure containing a tert-butyl carboxylate and a carbamoyl group is utilized. researchgate.net This demonstrates the principle of using such bifunctional molecules as key intermediates.

Potential in Polymer Chemistry and Advanced Materials

The functional groups present in this compound suggest its potential utility in the field of polymer chemistry, either as a monomer or as a functional modifier for polymeric systems.

Monomer or Co-Monomer Applications

For this compound to be used as a monomer, it would typically require modification to introduce a polymerizable group, such as a vinyl or acrylic moiety. Once modified, it could be copolymerized with other monomers to introduce its specific properties into the resulting polymer chain. For instance, copolymers of N-vinylcarbazole and vinyl 4-tert-butyl-benzoate have been synthesized, indicating that benzoate structures can be incorporated into polymer backbones. researchgate.net The presence of the carbamoyl group could enhance properties such as hydrogen bonding, potentially influencing the thermal and mechanical properties of the polymer.

Functional Group Integration in Polymeric Systems

The carbamoyl and tert-butyl ester groups of this compound could be leveraged for the post-polymerization modification of polymers. A polymer with reactive sites could be functionalized with this molecule to introduce these specific groups. The tert-butyl ester could then be selectively hydrolyzed to a carboxylic acid, creating a functional polymer with pendant carboxylic acid groups. These groups can alter the solubility of the polymer or serve as points for further chemical transformations. The use of p-tert-butyl benzoic acid as a modifier for alkyd resins and as a nucleating agent for polypropylene (B1209903) showcases the impact of the tert-butyl benzoate moiety on polymer properties. vinatiorganics.com

Catalytic Applications or Ligand Design Utilizing the this compound Framework

The structure of this compound, containing both oxygen and nitrogen donor atoms, makes it a candidate for use as a ligand in coordination chemistry and catalysis. The carbamoyl group and the carbonyl oxygen of the ester could potentially coordinate to a metal center.

Advanced Analytical Strategies for Purity Assessment and Complex Matrix Quantification of Tert Butyl 4 Carbamoylbenzoate in Research Contexts

Chromatographic Method Development and Validation for High-Purity Synthesis Assessment

The synthesis of tert-butyl 4-carbamoylbenzoate necessitates the use of high-purity starting materials and precise control over reaction conditions to minimize the formation of impurities. Chromatographic techniques are indispensable for the qualitative and quantitative assessment of the final product's purity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection is a powerful tool for the comprehensive impurity profiling of this compound. researchgate.net A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed to separate the parent compound from its potential impurities, which may include starting materials, intermediates, by-products, and degradation products.

A typical HPLC method would utilize a C18 column with a gradient elution program. The mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure compatibility with MS) and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection would provide quantitative information based on the chromophoric nature of the benzoyl moiety, while MS detection would offer mass information for the identification of unknown impurities. The development of such a method involves optimizing parameters like mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation and peak shape.

Table 1: Illustrative HPLC-UV/MS Method Parameters for Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95:5 (A:B) to 5:95 (A:B) over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
MS Detection Electrospray Ionization (ESI), Positive Mode

Method validation according to International Council for Harmonisation (ICH) guidelines would ensure the method's suitability for its intended purpose, encompassing specificity, linearity, range, accuracy, precision, and robustness. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic contaminants that may be present in the synthesized this compound. rroij.comshimadzu.com These contaminants can include residual solvents from the synthesis and purification steps, as well as volatile by-products.

Headspace GC-MS is a particularly effective technique for analyzing residual solvents without dissolving the sample, thereby avoiding potential interferences from the matrix. shimadzu.comresearchgate.net Common solvents used in organic synthesis that could be monitored include, but are not limited to, toluene, N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), ethyl acetate, and alcohols. rroij.com The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS system.

Table 2: Potential Volatile Contaminants and their Monitoring by GC-MS

Contaminant TypeExamplesAnalytical Approach
Residual Solvents Toluene, Acetonitrile, Methanol, DichloromethaneHeadspace GC-MS
Volatile By-products Derivatives from starting materialsDirect injection or Headspace GC-MS

The GC method would be optimized for the separation of these potential contaminants, typically using a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer would then provide positive identification based on the fragmentation patterns of the eluted compounds.

Spectrophotometric and Potentiometric Methods for Research-Grade Quantification

While chromatographic methods are ideal for purity assessment, simpler and more rapid techniques like spectrophotometry and potentiometry can be employed for routine quantification in research settings, especially when dealing with relatively pure samples.

UV-Visible spectrophotometry can be a straightforward method for determining the concentration of this compound in solution, leveraging the UV absorbance of the aromatic ring. A calibration curve would be established by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

Potentiometric titration could also be adapted for the quantification of this compound. Although the carbamoyl (B1232498) group is neutral, the tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid under controlled basic conditions. The resulting carboxylate could then be titrated with a standardized acid solution, with the endpoint detected by a pH electrode. The success of this method would depend on achieving complete and selective hydrolysis of the ester without affecting the amide group.

Characterization of Degradation Products and Stability in Specific Chemical Environments (not safety)

Understanding the stability of this compound in various chemical environments is crucial for its handling, storage, and application in research. Stability-indicating HPLC methods, as mentioned earlier, are essential for these studies. nih.govnih.gov Forced degradation studies are performed to intentionally degrade the compound under stressed conditions, which helps in identifying potential degradation products and understanding the degradation pathways.

These studies typically involve exposing the compound to:

Acidic conditions (e.g., HCl)

Alkaline conditions (e.g., NaOH)

Oxidative conditions (e.g., H₂O₂)

Thermal stress (e.g., elevated temperature)

Photolytic stress (e.g., exposure to UV or visible light)

The resulting mixtures are then analyzed by HPLC-UV/MS to separate and identify the degradation products. The primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is likely the cleavage of the tert-butyl ester to form 4-carbamoylbenzoic acid and tert-butanol (B103910). The stability of the carbamoyl group under these conditions would also need to be assessed.

Table 3: Forced Degradation Studies and Potential Degradation Products

Stress ConditionPotential Degradation ProductAnalytical Technique for Characterization
Acidic/Alkaline Hydrolysis 4-Carbamoylbenzoic Acid, tert-ButanolHPLC-MS, NMR
Oxidative Stress Ring-hydroxylated derivatives, N-oxide derivativesHPLC-MS/MS, NMR
Thermal Stress Decarboxylation products (unlikely under moderate heat)GC-MS, HPLC-MS
Photolytic Stress Photodimerization products, radical-induced degradation productsHPLC-MS, NMR

Future Research Directions and Unexplored Avenues for Tert Butyl 4 Carbamoylbenzoate

Integration into Supramolecular Chemistry and Self-Assembly Research

The unique structural features of tert-butyl 4-carbamoylbenzoate make it a compelling candidate for research in supramolecular chemistry. The primary amide (-CONH2) group is a well-established motif for forming robust hydrogen bonds. This capability could be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures.

Future research could focus on the design of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks based on the hydrogen-bonding interactions of the carbamoyl (B1232498) group. The bulky tert-butyl group would play a crucial role in these assemblies, influencing the packing arrangements and potentially leading to the formation of porous materials or liquid crystalline phases. The interplay between the directional hydrogen bonds of the amide and the steric influence of the tert-butyl group could result in novel supramolecular architectures with interesting properties.

Table 1: Potential Supramolecular Assemblies with this compound

Supramolecular StructureDriving InteractionPotential Application
1D NanotapesIntermolecular hydrogen bonding of carbamoyl groupsMolecular wires, sensors
2D NanosheetsAromatic stacking and hydrogen bondingMembranes, catalysts
3D Metal-Organic Frameworks (MOFs)Coordination of the carbamoyl group to metal centersGas storage, separation
Liquid CrystalsAnisotropic molecular shape and intermolecular forcesDisplay technologies, optical switches

Exploration of Novel Reaction Pathways and Catalytic Transformations

As a bifunctional molecule, this compound presents opportunities for the exploration of new reaction pathways. The tert-butyl ester can act as a protecting group for the carboxylic acid, allowing for selective reactions at the carbamoyl group. Conversely, the amide can direct reactions to specific positions on the aromatic ring.

In the field of catalysis, the carbamoyl group could act as a directing group in C-H activation reactions, facilitating the functionalization of the benzene (B151609) ring at positions that would otherwise be difficult to access. Furthermore, upon deprotection of the tert-butyl group to reveal the carboxylic acid, the resulting 4-carbamoylbenzoic acid could serve as a ligand for the synthesis of novel metal catalysts. These catalysts could find applications in a variety of organic transformations.

Development of Advanced Materials Incorporating the this compound Moiety

The incorporation of the this compound moiety into polymers could lead to the development of advanced materials with tailored properties. The hydrogen-bonding capability of the carbamoyl group could be used to create physically cross-linked polymer networks, resulting in materials with enhanced mechanical strength, thermal stability, and self-healing properties.

Moreover, the rigid aromatic core of the molecule suggests its potential use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the tert-butyl group could enhance the solubility and processability of these typically intractable polymers. The resulting materials could have applications in aerospace, electronics, and automotive industries.

Table 2: Potential Advanced Materials Derived from this compound

Material ClassKey Feature from MonomerPotential Application
Self-Healing PolymersReversible hydrogen bonds of the carbamoyl groupCoatings, soft robotics
High-Performance PolyamidesRigid aromatic backbone and hydrogen bondingEngineering plastics, fibers
Processable PolyimidesEnhanced solubility from the tert-butyl groupFlexible electronics, insulators
Luminescent MaterialsExtended π-conjugation upon derivatizationOrganic Light-Emitting Diodes (OLEDs)

Emerging Methodologies for Enhanced Synthesis and Derivatization

Future research is likely to focus on developing more efficient and sustainable methods for the synthesis of this compound and its derivatives. This could involve the use of novel catalysts, flow chemistry techniques, or biocatalytic approaches to improve yield, reduce waste, and minimize the use of hazardous reagents.

The derivatization of this compound opens up a vast chemical space for exploration. For example, the nitrogen atom of the carbamoyl group could be functionalized to introduce new chemical handles or to modulate the hydrogen-bonding properties. Similarly, the aromatic ring can be further substituted to tune the electronic and steric properties of the molecule. These new derivatives could then be screened for a wide range of applications, from medicinal chemistry to materials science.

Bridging Fundamental Research on this compound to New Academic Discoveries

The fundamental study of this compound has the potential to lead to new academic discoveries. A detailed understanding of its solid-state packing, its conformational dynamics in solution, and its interactions with other molecules could provide valuable insights into the fundamental principles of molecular recognition and self-assembly.

By serving as a simple model system, this compound could help to elucidate the complex interplay of non-covalent interactions that govern the structure and function of more complex chemical and biological systems. The knowledge gained from studying this molecule could pave the way for the rational design of new molecules with programmed functions, contributing to the broader advancement of chemical sciences.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-carbamoylbenzoate in academic laboratories?

this compound is typically synthesized via carbamate formation reactions. A common approach involves coupling 4-carbamoylbenzoic acid with tert-butyl chloroformate in the presence of a base like triethylamine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions. For example, anhydrous dichloromethane at 0–5°C under nitrogen atmosphere can improve yield . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should researchers ensure the stability of this compound during storage and handling?

  • Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid prolonged exposure to oxygen, which may degrade the tert-butyl group .
  • Handling : Use inert gas (e.g., nitrogen) purging during weighing and transfer to prevent hydrolysis. Conduct regular stability assays via HPLC to monitor degradation .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

TechniquePurposeKey Parameters
NMR Confirm molecular structure1^1H NMR (δ 1.4 ppm for tert-butyl), 13^{13}C NMR (C=O at ~165 ppm)
HPLC Assess purityRetention time matching reference standards; >95% peak area
Mass Spectrometry Verify molecular weightESI-MS: [M+H+^+] at m/z 236.3
FT-IR Functional group analysisC=O stretch (~1720 cm1^{-1}), N-H bend (~1550 cm1^{-1})

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
  • High-resolution MS : Distinguish isotopic patterns from co-eluting impurities .

Q. What experimental design principles optimize the reaction yield of this compound under catalytic conditions?

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., DMAP), solvent (THF vs. DCM), and temperature to identify interactions. Response surface modeling can predict optimal conditions .
  • In-situ monitoring : Use FT-IR to track carbonyl intermediate formation and adjust reaction time dynamically .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

The tert-butyl group enhances:

  • Steric hindrance : Reduces nucleophilic attack on the carbamate, improving stability in acidic media .
  • Lipophilicity : Increases logP (measured at ~2.1), making it suitable for lipid-based drug delivery systems .
  • Thermal stability : Decomposition temperature >200°C (TGA data), enabling high-temperature reactions .

Q. What are the key considerations for scaling up this compound synthesis while maintaining reproducibility?

  • Solvent selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) to improve safety and scalability .
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect batch-to-batch variability .
  • Purification : Switch from column chromatography to crystallization for cost-effective large-scale production .

Methodological Best Practices

  • Safety Protocols : Always use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods. Tert-butyl derivatives may release toxic gases (e.g., isobutylene) upon decomposition .
  • Data Documentation : Maintain detailed logs of reaction conditions, spectral data, and purity metrics to facilitate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.